OligomycinC

Description

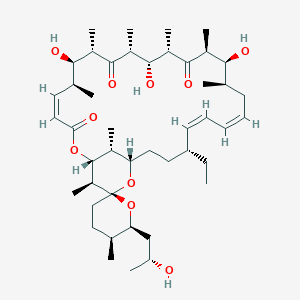

Oligomycin C is a macrocyclic lactone antibiotic belonging to the oligomycin family, which includes three primary isomers: Oligomycin A, B, and C. It is a minor component of the oligomycin complex, with the chemical formula C₄₅H₇₄O₁₀ and a molecular weight of 775.1 g/mol . Structurally, it shares a 26-membered macrolide ring with Oligomycin A and B but differs in oxygen atom count and substituent groups, leading to distinct biochemical properties .

Properties

IUPAC Name |

(1R,4Z,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18Z,20Z,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMLZMMKTYEOKV-BGVGKYJCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C\[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@H]([C@H]([C@@H](C/C=C\C=C1)C)O)C)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11052-72-5 | |

| Record name | Oligomycin A, 12-deoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oligomycin C is typically isolated from the fermentation broth of Streptomyces species. The process involves culturing the bacteria under specific conditions that promote the production of oligomycins. The fermentation broth is then subjected to various extraction and purification steps to isolate oligomycin C.

Industrial Production Methods

Industrial production of oligomycin C follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques such as high-performance liquid chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oligomycin C undergoes several types of chemical reactions, including:

Oxidation: Oligomycin C can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in oligomycin C.

Substitution: Substitution reactions can introduce new functional groups into the oligomycin C molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

Cancer Research

Oligomycin C plays a critical role in cancer research by elucidating the metabolic adaptations of tumor cells to hypoxia and nutrient deprivation. It has been shown to:

- Bypass Drug Resistance : In studies involving drug-resistant HepG2 cells, Oligomycin C triggered apoptosis by inhibiting P-glycoprotein activity, which is responsible for drug extrusion from cells .

- Measure Oxygen Consumption : It is utilized to assess oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in breast cancer cell lines, contributing to understanding the molecular pathways involved in cancer progression .

Bioenergetics Studies

Oligomycin C is extensively used in bioenergetics to study mitochondrial function:

- Maximal Oxygen Consumption Rate (maxOCR) : Research indicates that Oligomycin C can lead to an underestimation of maxOCR in tumor cells due to its inhibitory effects on oxidative phosphorylation (OXPHOS). This underestimation can range from 25% to 45% depending on the cellular context .

- Glycolytic Adaptation : Inhibition of OXPHOS by Oligomycin C has been shown to stimulate glycolysis in cancer cells, highlighting the metabolic flexibility of these cells. For instance, treatment with low concentrations (100 ng/ml) resulted in increased lactate production, indicating enhanced glycolytic flux .

Mitochondrial Dysfunction Studies

Oligomycin C is also used to explore mitochondrial dysfunctions associated with various diseases:

- Hypoxia-Induced Responses : Studies have demonstrated that Oligomycin C inhibits HIF-1alpha expression in hypoxic conditions across different tumor cell lines, thereby affecting cellular responses to low oxygen levels .

- Assessment of Mitochondrial Health : It aids in determining the spare respiratory capacity (SRC) of cells, which is crucial for understanding cellular energy reserves and resilience under stress conditions .

Data Tables

Case Study 1: Apoptosis Induction in HepG2 Cells

In a study investigating drug-resistant HepG2 cells, treatment with Oligomycin C demonstrated its ability to bypass resistance mechanisms by inhibiting P-glycoprotein activity, leading to increased apoptosis rates compared to untreated controls. This finding underscores its potential as an adjunct therapy in overcoming chemotherapy resistance.

Case Study 2: Glycolytic Adaptation

A comprehensive analysis involving multiple cancer cell lines revealed that treatment with Oligomycin C at varying concentrations resulted in significant increases in lactate production, indicating enhanced glycolytic activity as a compensatory mechanism for suppressed oxidative phosphorylation. This adaptation highlights the metabolic plasticity of cancer cells under therapeutic stress.

Mechanism of Action

Oligomycin C exerts its effects by binding to the F_O subunit of adenosine triphosphate synthase, blocking the proton channel necessary for oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate from adenosine diphosphate and inorganic phosphate, leading to a significant reduction in cellular energy production. The inhibition of adenosine triphosphate synthesis also reduces electron flow through the electron transport chain, although electron flow is not completely stopped due to proton leak or mitochondrial uncoupling .

Comparison with Similar Compounds

Key Functional Properties:

- Mechanism of Action : Oligomycin C inhibits mitochondrial F₁F₀-ATP synthase, blocking ATP production and disrupting cellular energy metabolism .

- Biological Effects :

- Induces cell death by shifting apoptosis to necrosis under stress conditions .

- Potently inhibits regulatory volume decrease (RVD) in cells, a critical process in osmotic stress adaptation .

- Enhances sensitivity of drug-resistant cancer cells (e.g., HepG2) by suppressing P-glycoprotein (P-gp) activity .

- Applications : Used in cancer research to study metabolic adaptation and chemoresistance mechanisms .

Comparison with Similar Compounds

Oligomycin C is most frequently compared to its structural analogs, Oligomycin A and B , due to their shared macrocyclic framework and overlapping roles in mitochondrial inhibition. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Oligomycin Isomers

| Property | Oligomycin A | Oligomycin B | Oligomycin C |

|---|---|---|---|

| Molecular Formula | C₄₅H₇₄O₁₁ | C₄₅H₇₂O₁₂ | C₄₅H₇₄O₁₀ |

| Molecular Weight | 791.1 g/mol | 805.1 g/mol | 775.1 g/mol |

| Oxygen Atoms | 11 | 12 | 10 |

| Key Functional Group | Hydroxyl at C-13 | Epoxide at C-9/C-10 | Methyl ester at C-26 |

| Solubility | Soluble in ethanol, DMSO | Soluble in ethanol, DMSO | Soluble in ethanol, DMSO |

| Bioactivity | Strong ATPase inhibition | Moderate ATPase inhibition | RVD-specific inhibition |

| Research Use | Apoptosis studies | Antibiotic resistance | Chemosensitization |

Data compiled from structural analyses and biochemical assays .

Key Differences:

Structural Variations :

- Oligomycin A contains a hydroxyl group at C-13, enhancing its binding affinity to the F₀ subunit of ATP synthase .

- Oligomycin B features an epoxide group at C-9/C-10, which reduces its stability compared to A and C .

- Oligomycin C lacks a hydroxyl group at C-13 but has a methyl ester at C-26, contributing to its unique RVD inhibition .

Functional Specificity :

- Oligomycin A is the most potent ATP synthase inhibitor, widely used to study apoptosis and mitochondrial uncoupling .

- Oligomycin B shows intermediate activity and is less studied due to its lower stability .

- Oligomycin C exhibits niche applications, such as reversing multidrug resistance in cancer cells by targeting P-gp .

Research Findings :

- In HepG2 cells, Oligomycin C (1–10 µM) reduced P-gp-mediated efflux by 40–60%, enhancing doxorubicin cytotoxicity .

- Oligomycin A and B primarily induce apoptosis, whereas Oligomycin C triggers necrosis under ATP-depleted conditions .

Critical Analysis of Limitations and Gaps

While Oligomycin C’s unique properties make it valuable for niche studies, its low natural abundance complicates large-scale experimental use . Future research should focus on:

- Synthetic Production : Developing methods to isolate or synthesize Oligomycin C in pure form.

- Mechanistic Studies : Elucidating the structural basis of its RVD and P-gp inhibition.

- Therapeutic Potential: Exploring its role in combination therapies for drug-resistant cancers.

Q & A

Basic Research Questions

What experimental protocols are recommended for isolating and purifying OligomycinC from microbial sources?

Isolation of this compound requires optimized fermentation conditions (e.g., Streptomyces culture media, pH 7.0–7.5, 28°C) followed by solvent extraction (chloroform:methanol, 2:1 v/v) and chromatographic purification (HPLC with C18 columns). Critical parameters include monitoring bioactivity at each step using ATP synthase inhibition assays .

Methodological Note : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry. Include negative controls (e.g., solvent-only extracts) to rule out non-specific effects .

How can researchers confirm this compound’s specificity as an ATP synthase inhibitor in mitochondrial studies?

Use a combination of:

- Biochemical assays : Measure ATP hydrolysis rates in isolated mitochondria pre- and post-treatment.

- Genetic controls : Knockdown/rescue experiments with ATP synthase subunits (e.g., ATP5F1A).

- Off-target profiling : Screen against related enzymes (e.g., F-type ATPases in bacteria) to confirm mitochondrial specificity .

What are the standard methods for assessing this compound’s stability in cell culture media?

Stability assays should include:

- Time-course analysis : Measure bioactivity retention at 0, 24, 48, and 72 hours using LC-MS.

- Temperature/pH optimization : Test degradation kinetics under physiological (37°C, pH 7.4) vs. acidic (e.g., lysosomal pH 4.5) conditions.

- Matrix effects : Compare activity in serum-free vs. serum-containing media to identify protein-binding interference .

Advanced Research Questions

How should researchers address contradictions in reported IC50 values for this compound across mitochondrial studies?

Contradictions often arise from:

- Cell line variability : Mitochondrial membrane potential differences (e.g., HeLa vs. H9c2 cells).

- Assay conditions : Varying ADP/ATP ratios or oxygen levels during respirometry.

Resolution Strategy :

Table 1 : Key Variables Impacting this compound IC50 Values

| Variable | Impact Range | Mitigation Strategy |

|---|---|---|

| Cell Type | 10–100 nM | Use isogenic cell lines |

| Assay Duration | 20–50% variability | Fix incubation time (±5 mins) |

| Serum Content | 2-fold shift | Pre-incubate in serum-free media |

What methodologies are effective for resolving this compound’s off-target effects in proteomic screens?

Combine:

- Chemical proteomics : Use photoaffinity labeling with this compound analogs to map binding partners.

- CRISPR-Cas9 screens : Identify synthetic lethal genes to infer off-target pathways.

- Dose-response deconvolution : Apply Bliss independence or Loewe additivity models to distinguish primary vs. secondary targets .

How can researchers optimize in vivo delivery of this compound for studying mitochondrial dysfunction in animal models?

- Formulation : Use PEGylated liposomes to enhance plasma half-life.

- Dosing : Conduct pharmacokinetic studies to determine tissue-specific accumulation (e.g., liver vs. cardiac tissue).

- Endpoint validation : Pair ATP synthase activity assays with in vivo imaging (e.g., PET scans using ¹⁸F-FDG) .

What statistical approaches are recommended for analyzing this compound’s synergistic effects with other OXPHOS inhibitors?

- Synergy scoring : Use Combenefit software with Chou-Talalay or ZIP (zero interaction potency) models.

- Multi-omics integration : Apply pathway enrichment analysis (e.g., GSEA) to transcriptomic data from combination-treated cells.

- Reproducibility checks : Require ≥3 biological replicates with independent cell batches .

Methodological and Ethical Considerations

How should researchers design studies to ensure reproducibility of this compound’s bioactivity data?

- Pre-registration : Document protocols on platforms like OSF or Protocols.io .

- Open data : Share raw flow cytometry files (FCS format) and microscopy images (TIFF format) via repositories like Zenodo.

- Reagent validation : Use lot-tracking for this compound and certify mitochondrial isolates via Seahorse assays .

What ethical guidelines apply when using this compound in studies involving human-derived mitochondrial samples?

- Informed consent : Specify research use in donor consent forms for tissue/biobank samples.

- Data anonymization : Remove patient identifiers from mitochondrial genomic data.

- Collaboration agreements : Define co-authorship terms with clinicians/providers in material transfer agreements .

Data Reporting Standards

Table 2 : Minimum Metadata for this compound Studies

| Category | Required Parameters |

|---|---|

| Chemical | Purity (≥95%), supplier catalog number, storage conditions (−80°C) |

| Biological | Cell line authentication (STR profiling), passage number (≤20) |

| Assay | Plate reader calibration dates, positive/negative controls included |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.